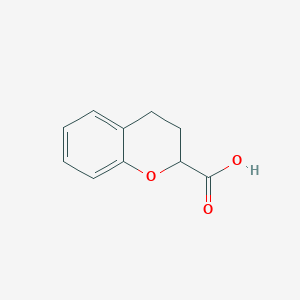

Chromane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLFCQJQOIZMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369080, DTXSID90901552 | |

| Record name | Chromane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_683 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51939-71-0 | |

| Record name | Chromane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Chromane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromane-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its unique structural framework, featuring a chromane ring system fused with a carboxylic acid functional group, makes it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in drug discovery.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, characterization, and application in synthetic chemistry.

Physical Properties

This compound is a white solid at room temperature.[2][3] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [4] |

| Molecular Weight | 178.18 g/mol | [4] |

| Melting Point | 99 °C | [2][4] |

| Boiling Point | 356.1 ± 31.0 °C (Predicted) | [2][4] |

| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White Solid | [2][3] |

Chemical Properties

The chemical behavior of this compound is dictated by its carboxylic acid group and the chromane core.

| Property | Value | Reference |

| pKa | 3.09 ± 0.20 (Predicted) | [2][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][4] |

| Storage | Sealed in dry, Room Temperature | [2][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR (DMSO-d6, 300 MHz) δ (ppm): [4][5]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 12.96 | br s | 1H | -COOH |

| 7.03 | m | 2H | Aromatic CH |

| 6.78 | m | 2H | Aromatic CH |

| 4.74 | dd, J = 6.4, 3.9 Hz | 1H | CH-COOH |

| 2.73 | m | 1H | -CH₂- |

| 2.63 | m | 1H | -CH₂- |

| 2.03 | m | 2H | -CH₂- |

Infrared (IR) Spectroscopy

-

O-H stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.

-

C=O stretch: An absorption between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.

Mass Spectrometry

Mass spectrometry data for this compound derivatives have been reported, indicating that fragmentation patterns can be complex and may involve rearrangements.[7][8][9] The exact mass of this compound is 178.062994 g/mol .

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A general procedure involves the hydrogenation of a 4-benzopyrone-2-carboxylic acid precursor.

Synthesis of (±)-Chromane-2-carboxylic acid

This protocol details the synthesis from a 4-benzopyrone-2-carboxylic acid derivative.[4][5]

Materials:

-

4-Benzopyrone-2-carboxylic acid derivative

-

Palladium on activated charcoal (Pd 10%)

-

Acetic acid

-

Ethyl acetate

-

Saturated aqueous NaHCO₃

-

Concentrated hydrochloric acid

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

A mixture of the starting 4-benzopyrone-2-carboxylic acid (20.0 g, 105 mmol) and 10% palladium on activated charcoal (2.0 g) in acetic acid (200 mL) is placed in a Parr hydrogenation apparatus.

-

The mixture is subjected to a hydrogen pressure of 60 psig and reacted for 22.5 hours.

-

After the reaction, the mixture is removed from the hydrogen atmosphere and filtered through a pad of diatomaceous earth.

-

The diatomaceous earth pad is washed with ethyl acetate (800 mL), and the filtrates are combined and concentrated to yield a brown oil.

-

The oil is dissolved in ethyl acetate (500 mL) and extracted with saturated aqueous NaHCO₃ (4 x 125 mL).

-

The aqueous phase is acidified to a pH of 2 with concentrated hydrochloric acid and then extracted with ethyl acetate (4 x 100 mL).

-

The organic phases are combined, washed with a saturated aqueous sodium chloride solution (100 mL), and dried over anhydrous magnesium sulfate.

-

The solvent is concentrated to yield a colorless solid product.

Expected Yield: 18.0 g (96%)

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various therapeutic agents. They are notably used in the preparation of:

-

4-quinazolinones as Rho kinase inhibitors , which have potential applications in treating glaucoma, hypertension, and spinal cord injuries.[4][5]

-

Chromanyl-benzamidazoles , which exhibit anti-bacterial properties.[4][5]

The chromane scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer and antioxidant effects.[10][11]

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from a 4-benzopyrone precursor.

Caption: Workflow for the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 51939-71-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. This compound CAS#: 51939-71-0 [m.chemicalbook.com]

- 5. This compound | 51939-71-0 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemdata.nist.gov [chemdata.nist.gov]

- 8. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromane-2-carboxylic Acid: Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromane-2-carboxylic acid is a heterocyclic organic compound featuring a chromane core with a carboxylic acid substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to the stereogenic center at the C2 position, leading to (R) and (S) enantiomers that can exhibit distinct biological activities. While the unsubstituted parent compound is a valuable building block, its derivatives have emerged as potent modulators of key cellular signaling pathways. Notably, specific derivatives of (R)-chromane-2-carboxylic acid have been identified as powerful dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), which are critical regulators of lipid and glucose metabolism. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological importance of this compound and its derivatives, with a focus on their role as PPAR agonists.

Structure and Stereochemistry

The fundamental structure of this compound consists of a dihydropyran ring fused to a benzene ring. The carbon atom at the 2-position of the dihydropyran ring is a chiral center, giving rise to two enantiomers: (R)-chromane-2-carboxylic acid and (S)-chromane-2-carboxylic acid.

The stereochemistry at the C2 position is a crucial determinant of the biological activity of this compound derivatives. The absolute configuration influences the molecule's three-dimensional shape, which in turn dictates its binding affinity and efficacy at biological targets. For instance, in a series of derivatives designed as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the (R)-enantiomer was found to be significantly more active.[1]

The relationship between the C2 stereochemistry and the specific optical rotation (SOR) is linked to the helicity of the dihydropyran ring. Chromane-2-carboxylic acids and their esters with P-helicity (a right-handed screw sense) tend to show positive SOR values.[2]

Physicochemical Properties

The physicochemical properties of racemic this compound are summarized in the table below. Data for individual enantiomers are not extensively reported in publicly available literature, as the focus has largely been on the racemic mixture or specific, more complex derivatives.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Melting Point | 99 °C |

| Boiling Point | 356.1 ± 31.0 °C (Predicted) |

| Density | 1.276 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.09 ± 0.20 (Predicted) |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

| Storage Temperature | Room Temperature (Sealed in a dry environment) |

Synthesis and Enantiomeric Resolution

The synthesis of this compound and the separation of its enantiomers are critical steps in the development of chiral drugs based on this scaffold.

Synthesis of Racemic this compound

A common method for synthesizing racemic this compound is through the catalytic hydrogenation of a chromone-2-carboxylic acid precursor. This process reduces the double bond in the pyrone ring to yield the chromane structure.

-

Reaction Setup: In a high-pressure autoclave, combine chromone-2-carboxylic acid (1 equivalent), 10% Palladium on activated charcoal (Pd/C) (0.1 equivalents by weight), and glacial acetic acid as the solvent.

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas three times. Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to 60 psig. Heat the mixture to 70-80°C.

-

Reaction Monitoring: Maintain the hydrogen pressure and temperature. The reaction is complete when hydrogen uptake ceases. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Isolation: Wash the diatomaceous earth pad with ethyl acetate and combine the filtrates. Concentrate the combined filtrates under reduced pressure to yield a crude oil.

-

Purification: Dissolve the oil in ethyl acetate and extract with a saturated aqueous solution of sodium bicarbonate. Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 2. Extract the acidified aqueous phase with ethyl acetate. Combine the organic phases, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the solid product.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved through enzymatic kinetic resolution of a corresponding ester derivative, such as ethyl or methyl chroman-2-carboxylate. This method utilizes the stereoselectivity of enzymes, typically esterases, to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester enantiomer.

This protocol is adapted from a method developed for 6-fluoro-chroman-2-carboxylic acid and is applicable to the unsubstituted analogue.[3] It employs two different esterases, EstS and EstR, which selectively hydrolyze the (S) and (R) esters, respectively.[3]

-

System Setup: The resolution is performed in a biphasic system consisting of an aqueous buffer and an organic solvent (e.g., toluene) containing the racemic methyl chroman-2-carboxylate. The esterases are used as immobilized whole cells for ease of recovery.

-

First Resolution (S-enantiomer):

-

The organic phase containing the racemic ester is mixed with an aqueous phase containing immobilized EstS cells.

-

The reaction proceeds, leading to the selective hydrolysis of the (S)-methyl chroman-2-carboxylate to (S)-chromane-2-carboxylic acid, which partitions into the aqueous phase.

-

After the reaction reaches approximately 50% conversion, the phases are separated. The aqueous phase containing the (S)-acid is collected. The organic phase, now enriched with the (R)-ester, is retained.

-

-

Second Resolution (R-enantiomer):

-

The retained organic phase is washed and combined with a fresh aqueous phase containing immobilized EstR cells.

-

EstR selectively hydrolyzes the remaining (R)-methyl chroman-2-carboxylate to (R)-chromane-2-carboxylic acid.

-

Upon completion, the phases are separated to recover the (R)-acid from the aqueous layer.

-

-

Product Isolation: The optically pure (S)- and (R)-chromane-2-carboxylic acids are isolated from their respective aqueous phases by acidification followed by extraction with an organic solvent.

Biological Activity and Signaling Pathways

While data on the biological activity of the unsubstituted parent enantiomers of this compound is limited, specific derivatives have been shown to be highly potent and selective modulators of important biological targets. A significant area of research has focused on the development of (2R)-chromane-2-carboxylic acid derivatives as dual agonists for PPARα and PPARγ.[1]

PPARα/γ Dual Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[4] They play crucial roles in regulating lipid and glucose metabolism.[4]

-

PPARα: Primarily expressed in the liver, heart, and skeletal muscle, it is a key regulator of fatty acid catabolism. Activation of PPARα leads to a reduction in triglyceride levels.[5]

-

PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is critical for insulin sensitivity.[4]

Dual agonists that activate both PPARα and PPARγ are of great interest for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia, as they can simultaneously address hyperglycemia and abnormal lipid profiles.

A series of (2R)-2-ethylthis compound derivatives have been synthesized and identified as potent and selective PPARα/γ dual agonists.[1] For example, (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylthis compound was shown to have significant antihyperglycemic and hypolipidemic activities in animal models.[1]

Mechanism of Action: PPAR Signaling Pathway

The activation of the PPAR signaling pathway by a this compound derivative follows a well-established mechanism for nuclear receptors.

Caption: PPAR signaling pathway activated by a this compound derivative.

Pathway Description:

-

Ligand Binding: The lipophilic this compound derivative enters the cell and translocates to the nucleus.

-

Heterodimerization: Inside the nucleus, the ligand binds to the ligand-binding domain of a PPAR (either α or γ). This binding event induces a conformational change in the PPAR protein.

-

RXR Association: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Coactivator Recruitment: The conformational change in the PPAR-RXR heterodimer facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins (such as PGC-1α and SRC-1).[3]

-

DNA Binding: The complete, active transcriptional complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the promoter regions of target genes.

-

Gene Transcription: The binding of the complex to the PPRE initiates the transcription of target genes involved in lipid and glucose metabolism. This leads to the synthesis of mRNA, which is then translated into proteins that carry out these metabolic functions.

-

Metabolic Effects: The newly synthesized proteins lead to the desired therapeutic outcomes, such as increased fatty acid oxidation, enhanced glucose uptake by cells, and a reduction in circulating triglyceride levels.

Conclusion

This compound represents a privileged chiral scaffold in medicinal chemistry. Its true potential is realized in its derivatives, particularly the (R)-enantiomers, which have been developed into potent dual agonists of PPARα and PPARγ. The detailed understanding of its structure, stereochemistry, and the molecular pathways it modulates is essential for the rational design of novel therapeutics for metabolic diseases. The synthetic and resolution protocols outlined in this guide provide a framework for accessing the enantiomerically pure forms of this important molecule, paving the way for further research and development in this promising area of drug discovery.

References

- 1. (2R)-2-ethylchromane-2-carboxylic acids: discovery of novel PPARalpha/gamma dual agonists as antihyperglycemic and hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

The Chromane Scaffold: A Privileged Core in Medicinal Chemistry with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromane scaffold, a heterocyclic motif consisting of a benzene ring fused to a dihydropyran ring, stands as a "privileged structure" in the field of medicinal chemistry. Its prevalence in a vast array of natural products, particularly flavonoids, and its synthetic tractability have made it a cornerstone for the development of novel therapeutic agents. The structural versatility of the chromane core allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of the chromane scaffold, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data on the bioactivity of various derivatives, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for professionals in drug discovery and development.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Chromane derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines.

Quantitative Anticancer Activity Data

The anticancer efficacy of chromane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Lower values are indicative of higher potency.

| Compound ID/Name | Cancer Cell Line | Cancer Type | Activity (µM) | Reference |

| Compound 6i (a chroman derivative) | MCF-7 | Breast | GI50: 34.7 | |

| Chromone-2-carboxamide 15 | MDA-MB-231 | Triple-negative breast | GI50: 14.8 | |

| Chromone-2-carboxamide 17 | MDA-MB-231 | Triple-negative breast | GI50: 17.1 | |

| Chroman carboxamide analog 5k | MCF-7 | Breast | GI50: 40.9 | |

| Chroman carboxamide analog 5l | MCF-7 | Breast | GI50: 41.1 | |

| HHC (a chroman derivative) | A2058 | Melanoma | IC50: 0.34 | |

| HHC (a chroman derivative) | MM200 | Melanoma | IC50: 0.66 | |

| Epiremisporine F (1 ) | HT-29 | Colon | IC50: 44.77 | [3] |

| Epiremisporine G (2 ) | HT-29 | Colon | IC50: 35.05 | [3] |

| Epiremisporine H (3 ) | HT-29 | Colon | IC50: 21.17 | [3] |

| Epiremisporine F (1 ) | A549 | Lung | IC50: 77.05 | [3] |

| Epiremisporine G (2 ) | A549 | Lung | IC50: 52.30 | [3] |

| Epiremisporine H (3 ) | A549 | Lung | IC50: 31.43 | [3] |

| Spirocyclic chroman derivative B16 | 22Rv1 | Prostate | IC50: 0.096 | [4] |

| Brominated-Ormeloxifene (Br-ORM) | CaSki | Cervical | IC50: 15-20 | [5] |

| Brominated-Ormeloxifene (Br-ORM) | SiHa | Cervical | IC50: 15-20 | [5] |

Signaling Pathways in Anticancer Activity

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several chromane derivatives have been found to exert their anticancer effects by inhibiting components of this pathway.

Experimental Protocols for Anticancer Activity

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chromane derivatives and incubate for a further 48 to 72 hours.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Chromane derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and signaling pathways involved in the inflammatory response.[6]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of chromane derivatives is often assessed by their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

| Compound ID/Name | Assay | Cell Line/Model | Activity (IC50 in µM) | Reference |

| Compound 14 | TNF-α-induced ICAM-1 expression | Human Endothelial Cells | Most potent in series | [6] |

| Epiremisporine G (2 ) | fMLP-induced superoxide generation | Human Neutrophils | 31.68 | [3] |

| Epiremisporine H (3 ) | fMLP-induced superoxide generation | Human Neutrophils | 33.52 | [3] |

| 2-phenyl-4H-chromen-4-one 8 | LPS-induced NO production | RAW264.7 | Strong inhibitory activity | |

| Chromone analog 8a | TNF-α induced ICAM-1 expression | Human Endothelial Cells | Potent inhibition | |

| Pyrazole ester derivative 15c | TNF-α inhibition | RAW264.7 | 0.77 | [7] |

| Pyrazole ester derivative 15d | TNF-α inhibition | RAW264.7 | 1.20 | [7] |

| Pyrazole ester derivative 19d | TNF-α inhibition | RAW264.7 | 0.85 | [7] |

| Coumarin derivative 14b | LPS-induced inflammation | Macrophages | EC50: 5.32 | [4] |

Signaling Pathways in Anti-inflammatory Activity

The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in initiating the innate immune response to bacterial lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines. Chromane derivatives can interfere with this pathway, thereby reducing the inflammatory response.

Experimental Protocols for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by activated macrophages.

Workflow:

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the chromane derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Chromane derivatives, particularly those with phenolic hydroxyl groups, are effective antioxidants.

Quantitative Antioxidant Activity Data

The antioxidant capacity of chromane derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with lower IC50 values indicating stronger antioxidant activity.

| Compound ID/Name | Assay | Activity (IC50 in µg/mL) | Reference |

| 4-hydroxycoumarin derivative 2b | DPPH | Comparable to BHT | [8] |

| 4-hydroxycoumarin derivative 6b | DPPH | Comparable to BHT | [8] |

| 4-hydroxycoumarin derivative 2c | DPPH | Comparable to BHT | [8] |

| 4-hydroxycoumarin derivative 4c | DPPH | Comparable to BHT | [8] |

| Ascorbic Acid (Standard) | DPPH | 24.17 (30 min) | [8] |

| BHT (Standard) | DPPH | 8.62 (30 min) | [8] |

Experimental Protocol for Antioxidant Activity

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

Detailed Protocol:

-

Reagent Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare serial dilutions of the chromane derivatives.

-

Reaction: Add the chromane derivative solutions to the DPPH solution and mix.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Antimicrobial Activity: A Weapon Against Pathogens

The rise of antimicrobial resistance is a major global health threat. Chromane derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of chromane derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID/Name | Microorganism | Activity (MIC in µg/mL) | Reference |

| Chroman-4-one derivative 1 | Staphylococcus epidermidis | 64-1024 | [6] |

| Chroman-4-one derivative 2 | Pseudomonas aeruginosa | 64-1024 | [6] |

| Chroman-4-one derivative 3 | Salmonella enteritidis | 64-1024 | [6] |

| Chroman-4-one derivative 8 | Candida albicans | 64-1024 | [6] |

| Chroman-4-one derivative 12 | Candida tropicalis | 64-1024 | [6] |

| Homoisoflavonoid derivative 20 | Nakaseomyces glabratus | 64-1024 | [6] |

| Homoisoflavonoid derivative 21 | Aspergillus flavus | 64-1024 | [6] |

| Homoisoflavonoid derivative 22 | Penicillium citrinum | 64-1024 | [6] |

| Chroman carboxamide derivative 4a | Gram-negative bacteria | 12.5-100 | [9] |

| Chroman carboxamide derivative 4b | Gram-negative bacteria | 12.5-100 | [9] |

| Chroman-4-one ester derivative 8a | Candida albicans | 0.98 | [10] |

| Chroman-4-one ester derivative 8a | Aspergillus niger | 3.90 | [10] |

| Chroman-4-one ester derivative 8a | Aspergillus flavus | 3.90 | [10] |

Experimental Protocol for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Detailed Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the chromane derivative in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the chromane derivative at which there is no visible growth of the microorganism.

Chromane-Based Drugs in Clinical Use and Trials

The therapeutic potential of the chromane scaffold is underscored by the number of approved drugs and clinical trial candidates that incorporate this core structure.

| Drug Name | Brand Name(s) | Therapeutic Area | Key Biological Activity |

| Ormeloxifene (Centchroman) | Saheli, Chhaya, Sevista | Contraception, Dysfunctional Uterine Bleeding | Selective Estrogen Receptor Modulator (SERM)[3][6] |

| Troglitazone | Rezulin | Type 2 Diabetes | PPARγ agonist, anti-inflammatory[5][11] |

| Nebivolol | Bystolic, Nebilet | Hypertension, Heart Failure | β1-adrenergic receptor antagonist, vasodilator (NO-potentiating)[8][10] |

Ormeloxifene , also known as Centchroman, is a non-steroidal oral contraceptive that acts as a selective estrogen receptor modulator (SERM).[3][6] It exhibits anti-estrogenic effects on the uterus and breasts, preventing implantation of a fertilized egg.[6] It has been in clinical use in India for decades and has also been investigated for its potential in treating breast cancer.[3][12]

Troglitazone was the first thiazolidinedione antidiabetic drug and functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, enhancing insulin sensitivity.[5][11][13] It also possesses anti-inflammatory properties.[5] However, it was withdrawn from the market due to concerns about hepatotoxicity.[5][13]

Nebivolol is a third-generation beta-blocker used to treat hypertension.[8] It is unique in its class due to its vasodilatory action, which is mediated by the potentiation of nitric oxide (NO) release, in addition to its selective β1-adrenergic receptor blockade.[8][10][14]

Conclusion

The chromane scaffold represents a highly versatile and pharmacologically significant platform in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The ability of these compounds to modulate key signaling pathways, such as PI3K/Akt/mTOR and TLR4/MAPK, highlights their potential for the development of targeted therapies. The clinical success of drugs like Ormeloxifene and Nebivolol further validates the therapeutic utility of the chromane core. As our understanding of the structure-activity relationships and mechanisms of action of chromane-based compounds continues to expand, this privileged scaffold will undoubtedly remain a fertile ground for the discovery and development of novel and effective therapeutic agents to address a wide range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. file.elabscience.com [file.elabscience.com]

- 4. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. novamedline.com [novamedline.com]

- 10. file.elabscience.com [file.elabscience.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

The Chromane-2-Carboxylic Acid Core: A Guide to Its Natural Sources, Analogues, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold is a privileged heterocyclic motif found in a diverse array of natural products and pharmacologically active compounds. The presence of a carboxylic acid at the 2-position, forming chromane-2-carboxylic acid, imparts unique chemical properties that are leveraged in both natural systems and synthetic drug design. This technical guide provides an in-depth exploration of the natural sources of this compound and its analogues, details on their isolation, and an overview of their engagement with key biological signaling pathways. All quantitative data is summarized for comparative analysis, and experimental methodologies are provided for key cited procedures.

Natural Sources and Analogues of this compound

While the parent compound, this compound, has not been definitively identified from natural sources in the available literature, a variety of its analogues are found in both the plant and fungal kingdoms. These natural derivatives often feature additional substitutions on the chromane ring, leading to a wide range of biological activities.

One of the most well-documented natural analogues is 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid , commonly known as Trolox . This water-soluble analogue of vitamin E is a potent antioxidant.[1][2][3] Another class of related natural products includes chromone carboxylic acids, which have been isolated from fungi.[4]

Below is a summary of notable natural analogues and their sources:

| Compound Name | Natural Source | Organism Type | Reference(s) |

| 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) | Spondias pinnata | Plant | [5][6] |

| 5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid | Aspergillus sp. | Fungus | [4] |

| Macrocidin A (a polycyclic tetramic acid macrolactam with a chromane-like moiety) | Phoma macrostoma | Fungus | [7] |

Experimental Protocols

Extraction of Antioxidant Compounds (including Trolox) from Spondias pinnata Bark

This protocol describes a general method for extracting antioxidant compounds, including 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), from the stem bark of Spondias pinnata.[8][9]

Materials and Equipment:

-

Dried stem bark of Spondias pinnata

-

Methanol (70% in water)

-

Magnetic stirrer

-

Centrifuge

-

Rotary evaporator

-

Lyophilizer

-

-20°C storage

Procedure:

-

Preparation of Plant Material: Dry the stem bark of Spondias pinnata at room temperature for 7 days and then grind it into a fine powder.

-

Extraction:

-

Mix 100 g of the powdered bark with 500 ml of 70% methanol-water.

-

Stir the mixture using a magnetic stirrer for 15 hours.

-

Centrifuge the mixture at 2850 x g to pellet the solid material.

-

Decant and collect the supernatant.

-

Resuspend the pellet in an additional 500 ml of 70% methanol-water and repeat the extraction process.

-

-

Concentration:

-

Combine the supernatants from both extraction steps in a round bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Lyophilization and Storage:

Biosynthesis of this compound and its Analogues

The biosynthetic pathways for many this compound analogues are not yet fully elucidated. For Trolox, it is hypothesized to be derived from the shikimate pathway, which produces aromatic amino acids that can serve as precursors for the chromane ring, and the methylerythritol phosphate (MEP) pathway, providing the isoprenoid-derived side chain. However, the specific enzymes and intermediate steps are still under investigation.

The biosynthesis of chromone derivatives in fungi is generally understood to originate from polyketide pathways.[4] Fungal polyketide synthases (PKSs) catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final chromone structure.

Interaction with Signaling Pathways

Chromane derivatives have been shown to modulate several key signaling pathways implicated in inflammation and cancer, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] Natural compounds are known to exert their biological effects by interacting with specific components of these cascades.[10][12]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[13][14][15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15][16] Some chromane derivatives have been observed to inhibit NF-κB activation.[10]

References

- 1. 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | 53188-07-1 | FH45495 [biosynth.com]

- 2. 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | C14H18O4 | CID 6541354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid | 53188-07-1 | TCI AMERICA [tcichemicals.com]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and free radical scavenging activity of Spondias pinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

Spectroscopic data interpretation for Chromane-2-carboxylic acid (1H NMR, 13C NMR, IR).

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for Chromane-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectra. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

Introduction

This compound belongs to the chromane class of heterocyclic compounds, which are prevalent in a variety of biologically active molecules. Understanding the spectroscopic characteristics of this core structure is fundamental for the identification, characterization, and quality control of its derivatives in a research and development setting. This guide presents a predictive interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, based on established principles of spectroscopic analysis and data from analogous structures, due to the limited availability of published experimental spectra for this specific compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic chemical shift and frequency ranges.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.1-7.2 | Multiplet | 1H | Ar-H |

| ~6.8-7.0 | Multiplet | 3H | Ar-H |

| ~4.8-4.9 | Doublet of Doublets | 1H | H-2 |

| ~4.2-4.4 | Multiplet | 2H | H-4 |

| ~2.8-3.0 | Multiplet | 2H | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~175-180 | C=O (Carboxylic Acid) |

| ~155 | C-8a |

| ~130 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~121 | Aromatic C-H |

| ~120 | C-4a |

| ~117 | Aromatic C-H |

| ~75 | C-2 |

| ~65 | C-4 |

| ~24 | C-3 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid)[1][2] |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid)[1][2] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1210-1320 | Strong | C-O stretch (Carboxylic Acid)[1] |

| ~1230 | Strong | C-O-C stretch (Aryl ether) |

Spectroscopic Interpretation

¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, heterocyclic, and carboxylic acid protons. The most downfield signal, appearing as a broad singlet in the 10-12 ppm region, is characteristic of the acidic proton of the carboxylic acid group.[3] The aromatic protons on the benzene ring are predicted to appear as a complex of multiplets between 6.8 and 7.2 ppm.

The proton at the C-2 position, being adjacent to both the oxygen atom and the carboxylic acid group, is expected to be deshielded and appear as a doublet of doublets around 4.8-4.9 ppm. The protons at the C-4 position, benzylic and adjacent to the ether oxygen, are predicted to resonate as a multiplet in the range of 4.2-4.4 ppm. The diastereotopic protons at the C-3 position will likely appear as a multiplet between 2.8 and 3.0 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon of the carboxylic acid, expected in the 175-180 ppm region.[3] The aromatic carbons will generate a series of signals between 117 and 155 ppm. The carbon C-2, attached to both an oxygen and the carboxyl group, is predicted to have a chemical shift around 75 ppm. The benzylic carbon C-4 is expected around 65 ppm, while the C-3 carbon should appear further upfield at approximately 24 ppm.

IR Spectrum

The infrared spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid functional group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1][2] A strong, sharp absorption is expected between 1700 and 1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[1][2] Furthermore, a strong C-O stretching vibration should be observable in the 1210-1320 cm⁻¹ range.[1] The presence of the aromatic ring will be confirmed by C=C stretching absorptions around 1600 and 1480 cm⁻¹. The aryl ether linkage will likely show a strong C-O-C stretching band around 1230 cm⁻¹.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used.

Instrumentation and Data Acquisition:

-

NMR spectra are commonly recorded on spectrometers with field strengths of 300, 400, or 500 MHz.

-

For ¹H NMR, the spectral width is set to cover a range of approximately 0-12 ppm.

-

For ¹³C NMR, a wider spectral width of about 0-220 ppm is utilized. Proton decoupling is typically applied to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty ATR crystal is collected first for subtraction.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The resulting spectrum is usually presented in terms of transmittance or absorbance.

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data for an organic molecule like this compound.

Caption: Logical workflow for the interpretation of spectroscopic data.

References

In-Depth Technical Guide to the Mechanisms of Action for Chromane-2-Carboxylic Acid Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of chromane-2-carboxylic acid derivatives in biological systems. This class of compounds, characterized by a chromane core with a carboxylic acid group at the second position, encompasses a diverse range of molecules with significant therapeutic potential. This guide will delve into their well-established role as insulin sensitizers, as well as their emerging applications in oncology, neuroprotection, and as antioxidants, providing detailed signaling pathways, quantitative data, and experimental protocols to support further research and development.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: The Thiazolidinedione Story

A prominent subclass of this compound derivatives is the thiazolidinediones (TZDs), which includes compounds like troglitazone and rosiglitazone. The primary mechanism of action for TZDs is their function as selective agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism.

Upon entering the cell, TZDs bind to and activate PPARγ. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway:

Key downstream effects of PPARγ activation by TZDs include:

-

Improved Insulin Sensitivity: TZDs enhance the sensitivity of peripheral tissues, such as adipose tissue, skeletal muscle, and the liver, to insulin[1][2][3].

-

Regulation of Glucose and Lipid Metabolism: Activation of PPARγ alters the transcription of genes involved in glucose and lipid metabolism, leading to increased glucose uptake and utilization, and reduced hepatic glucose production[1][2][4].

-

Adipocyte Differentiation: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which can store free fatty acids, thereby reducing their circulating levels[2].

-

Anti-inflammatory Effects: TZDs have been shown to exert anti-inflammatory effects, in part through the transrepression of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB)[5][6][7].

Anticancer Activity: Induction of Apoptosis

Several this compound derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. A primary mechanism underlying this effect is the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic pathway, which involves the mitochondria and is regulated by the Bcl-2 family of proteins and the activation of caspases.

Signaling Pathway:

References

- 1. benchchem.com [benchchem.com]

- 2. bowdish.ca [bowdish.ca]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. 2.6. Phospho-CREB (pCREB) assay [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and nuclear factor-kappaB inhibitory activities of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromane-2-Carboxylic Acid Scaffold: A Promising Framework for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of Novel Chromane-2-Carboxylic Acid Derivatives.

The this compound core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure has been identified as a key pharmacophore in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological properties including anticancer, antiepileptic, and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel this compound derivatives, with a focus on data-driven insights, detailed experimental protocols, and the elucidation of underlying biological pathways.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various methodologies, including conventional heating, microwave-assisted synthesis, and solid-phase synthesis. The choice of method often depends on the desired scale, efficiency, and the specific substitutions on the chromane ring.

Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids

A rapid and efficient method for the synthesis of 4-oxo-4H-chromene-2-carboxylic acids involves a microwave-assisted process. This approach significantly reduces reaction times and can improve yields compared to conventional heating methods.[1] A general procedure involves the reaction of a substituted 2'-hydroxyacetophenone with an oxalate ester in the presence of a base, followed by an acid-mediated cyclization and hydrolysis.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid

-

Reaction Setup: In a microwave vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).

-

Base and Reagent Addition: Add sodium ethoxide (EtONa) as a base and ethyl oxalate.

-

Microwave Irradiation (Step 1): Heat the reaction mixture to 120°C for 20 minutes using microwave irradiation.

-

Acidification and Cyclization (Step 2): Add a solution of hydrochloric acid (HCl, 6 M, 3 mL) to the reaction mixture.

-

Microwave Irradiation (Step 2): Heat the mixture again to 120°C for 40 minutes under microwave irradiation.

-

Work-up: Decant the reaction mixture into water (50 mL). The resulting solid is filtered, washed with water, and then dichloromethane to yield the final product.

This optimized protocol has been shown to produce 6-bromochromone-2-carboxylic acid with a yield of 87%.[1] The versatility of this method allows for the synthesis of various substituted chromone-2-carboxylic acids with yields ranging from 54% to 93%.[1]

Solid-Phase Synthesis of Chroman-2-Carboxylate Derivatives

Solid-phase synthesis offers a streamlined approach for generating libraries of chroman-2-carboxylate derivatives, which is particularly advantageous for structure-activity relationship (SAR) studies. The general strategy involves immobilizing a salicylaldehyde derivative onto a solid support, followed by on-resin chroman ring formation and subsequent cleavage of the final product.

Experimental Protocol: Solid-Phase Synthesis

-

Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM).

-

Immobilization: React the swollen resin with a desired salicylaldehyde (e.g., 5-bromosalicylaldehyde) in the presence of diisopropylethylamine (DIPEA). Cap any unreacted sites using a solution of DCM/MeOH/DIPEA.

-

On-Resin Chroman Ring Formation:

-

Swell the salicylaldehyde-functionalized resin in anhydrous tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of a Michael donor (e.g., dimethyl malonate) and a base (e.g., sodium hydride) in anhydrous THF.

-

Add the activated Michael donor solution to the resin suspension and agitate.

-

Induce intramolecular cyclization by heating the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

-

-

Cleavage: Cleave the final chroman-2-carboxylate derivative from the resin using a cleavage cocktail, such as trifluoroacetic acid (TFA) in DCM.

-

Purification: Purify the crude product using standard techniques like flash chromatography or preparative HPLC.

This solid-phase approach simplifies purification and allows for the efficient generation of diverse chromane derivatives for biological screening.

Biological Activities and Structure-Activity Relationships

This compound derivatives have been shown to exhibit a range of biological activities, with their efficacy being highly dependent on the substitution patterns on the chromane core and modifications of the carboxylic acid moiety.

Anticancer Activity

Several studies have highlighted the potential of chromane derivatives as anticancer agents. For instance, a series of chroman derivatives were synthesized and evaluated for their inhibitory effects on the growth of the human breast cancer cell line MCF-7. One particular compound, 6i , demonstrated a promising GI50 (the concentration required for 50% inhibition of cell growth) of 34.7 µM.[2]

Another study focused on the design and synthesis of chroman derivatives as non-selective acetyl-CoA carboxylase (ACC) inhibitors.[3] ACCs are crucial enzymes in fatty acid synthesis, a pathway often upregulated in cancer cells. The compound 4s from this series showed potent inhibitory activity against both ACC1 and ACC2, with IC50 values of 98.06 nM and 29.43 nM, respectively.[3] Furthermore, compound 4s exhibited significant anti-proliferation activity against several cancer cell lines, including A549 (lung cancer), H1975 (lung cancer), HCT116 (colon cancer), and H7901 (gastric cancer), with IC50 values of 0.578 µM, 1.005 µM, 0.680 µM, and 1.406 µM, respectively.[3]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Target/Cell Line | Activity | Reference |

| 6i | MCF-7 (Breast Cancer) | GI50 = 34.7 µM | [2] |

| 4s | ACC1 (enzyme) | IC50 = 98.06 nM | [3] |

| 4s | ACC2 (enzyme) | IC50 = 29.43 nM | [3] |

| 4s | A549 (Lung Cancer) | IC50 = 0.578 µM | [3] |

| 4s | H1975 (Lung Cancer) | IC50 = 1.005 µM | [3] |

| 4s | HCT116 (Colon Cancer) | IC50 = 0.680 µM | [3] |

| 4s | H7901 (Gastric Cancer) | IC50 = 1.406 µM | [3] |

Enzyme Inhibition

Beyond their anticancer properties, this compound derivatives have been investigated as inhibitors of various enzymes implicated in disease.

A series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides were synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-κB) activation. Compounds with -CH3, -CF3, or -Cl substituents on the phenylamide ring were found to be potent inhibitors, with IC50 values ranging from 6.0 to 60.2 µM.[4] The most active compound, 2n , which contained a 4-Cl substituent, was four times more potent than the reference compound KL-1156.[4]

Another study focused on the development of chromone and chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in neurodegenerative diseases. The most potent inhibitors were substituted at the 2-, 6-, and 8-positions, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for high potency.

Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives

| Compound Class | Target Enzyme | Key Structural Features for Activity | IC50 Range | Reference |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides | NF-κB | -CH3, -CF3, or -Cl substituents on the phenylamide ring | 6.0 - 60.2 µM | [4] |

| Chromone/chroman-4-one derivatives | SIRT2 | Substitution at 2-, 6-, and 8-positions; larger, electron-withdrawing groups at 6- and 8-positions | Low micromolar |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.

Acetyl-CoA Carboxylase (ACC) Inhibition Pathway

The inhibition of ACC by compounds like 4s disrupts the synthesis of fatty acids, a critical metabolic pathway for cancer cell proliferation and survival. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. The activity of ACC is regulated by the AMP-activated protein kinase (AMPK) signaling pathway. Under conditions of energy stress, AMPK is activated and phosphorylates ACC, leading to its inhibition. This halts the energy-consuming process of fatty acid synthesis and promotes the energy-generating process of fatty acid oxidation. By directly inhibiting ACC, chromane derivatives can mimic this effect, leading to a reduction in lipid synthesis and ultimately inducing cancer cell apoptosis.

Caption: ACC Inhibition Pathway by Chromane Derivatives.

Sirtuin 2 (SIRT2) Modulation Pathway

SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including metabolism and cell cycle regulation. In the context of cancer, SIRT2 has been shown to promote cell stemness and activate the MEK/ERK signaling pathway, while reducing chemosensitivity.[5] Chromane-based SIRT2 inhibitors can potentially reverse these effects. By inhibiting SIRT2, these compounds may lead to the de-regulation of downstream targets, disrupting pro-survival signaling cascades like the MEK/ERK pathway and sensitizing cancer cells to chemotherapy.

Caption: SIRT2 Modulation by Chromane-based Inhibitors.

Experimental Workflows

A logical workflow is essential for the efficient discovery and development of novel this compound derivatives.

Caption: Drug Discovery Workflow for Chromane Derivatives.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse chemical libraries, which, when coupled with robust biological screening and detailed SAR studies, can lead to the identification of potent and selective modulators of various biological targets. The insights into the underlying signaling pathways, such as those involving ACC and SIRT2, provide a rational basis for the design of next-generation chromane-based drugs with improved efficacy and safety profiles. Further exploration of this promising scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

The Chroman Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of chroman-based compounds, offering a comprehensive resource for researchers and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate the rational design of novel therapeutics harnessing the potential of the chroman core.

Anticancer Activity: Targeting SIRT2 and Beyond

Chroman derivatives have demonstrated significant potential as anticancer agents, with a notable mechanism of action being the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis.

Quantitative Structure-Activity Relationship Data

The anticancer activity of chroman-based compounds is profoundly influenced by the substitution pattern on the chroman ring. The following table summarizes the in vitro cytotoxic and SIRT2 inhibitory activities of a selection of chroman-4-one derivatives.

| Compound ID | R1 (Position 6) | R2 (Position 8) | R3 (at C2) | Cell Line | IC50 (µM) | SIRT2 Inhibition IC50 (µM) | Reference |

| 1a | -H | -H | -H | MCF-7 | 45.2 | >200 | [1] |

| 1b | -Cl | -H | -H | MCF-7 | 28.7 | - | [1] |

| 1c | -OCH3 | -H | -H | MCF-7 | 35.1 | - | [1] |

| 1d | -H | -H | Phenyl | MCF-7 | 15.8 | - | [1] |

| 2a | -Cl | -Br | n-pentyl | - | - | 4.5 | |

| 2b | -Br | -Br | n-pentyl | - | - | 1.5 | |

| 2c | -Cl | -Br | n-propyl | - | - | 10.6 | |

| 2d | -Cl | -Br | iso-propyl | - | - | >50 |

Data for compounds 2a-2d is for SIRT2 inhibition.

Key SAR Insights for Anticancer Activity:

-

Substitution at C6 and C8: Electron-withdrawing groups, such as halogens (Cl, Br), at positions 6 and 8 of the chroman-4-one ring generally enhance SIRT2 inhibitory activity.

-

Substitution at C2: The nature of the substituent at the C2 position is critical. An alkyl chain of three to five carbons appears to be optimal for SIRT2 inhibition. Bulky groups or branching near the ring can diminish activity.

-

Carbonyl Group: The carbonyl group at C4 is crucial for high potency in SIRT2 inhibition.

Signaling Pathway: SIRT2 Inhibition

Chroman-based SIRT2 inhibitors function by blocking the deacetylation of key protein substrates, such as α-tubulin and the tumor suppressor p53. Inhibition of SIRT2 leads to hyperacetylation of these substrates, which can disrupt microtubule dynamics and enhance p53's pro-apoptotic activity, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Principle: This method involves a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.

Procedure:

-

To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 2-alkyl-chroman-4-one.

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT2.

Procedure:

-

Prepare a reaction mixture containing SIRT2 assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.

-

Add the test chroman compound at various concentrations (a vehicle control, typically DMSO, should be included).

-

Pre-incubate the mixture for 5 minutes at room temperature.

-

Initiate the reaction by adding recombinant human SIRT2 enzyme.

-

Incubate the reaction for 1 hour at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.

-

Incubate for 45 minutes at 37°C.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity

Chroman-4-one derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties, showing activity against various pathogenic bacteria and fungi.

Quantitative Structure-Activity Relationship Data

The antimicrobial efficacy of chroman-4-ones is highly dependent on the substitution pattern on the chroman ring.

| Compound ID | R (Position 7) | Staphylococcus epidermidis MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Salmonella enteritidis MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |

| 3a | -OH | 64 | 128 | 128 | 64 | [2] |

| 3b | -OCH3 | 64 | 128 | 128 | 64 | [2] |

| 3c | -O(CH2)2CH3 | 256 | 512 | 512 | 128 | [2] |

| 3d | -OCH2Ph | 512 | 1024 | 1024 | 256 | [2] |

Key SAR Insights for Antimicrobial Activity:

-

Substitution at C7: A free hydroxyl or a methoxy group at position 7 is favorable for antimicrobial activity.

-

Alkoxy Chain Length: Increasing the length of the O-alkyl chain at position 7 generally leads to a decrease in antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of newly synthesized chroman derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Procedure:

-

Prepare serial two-fold dilutions of the test chroman compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective and Anti-inflammatory Activities

Chroman derivatives have also shown promise in the areas of neuroprotection and anti-inflammation, targeting key signaling pathways involved in these complex processes.

Neuroprotective Activity: ERK-CREB Signaling

Certain chroman derivatives have been found to exert neuroprotective effects against excitotoxicity, in part through the activation of the ERK/CREB signaling pathway. This pathway is crucial for neuronal survival and plasticity.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Chroman derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the amount of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages treated with the test compounds.

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the chroman compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Quantitative Data for Neuroprotective and Anti-inflammatory Activities

The following table presents data on the neuroprotective and anti-inflammatory activities of selected chroman derivatives.

| Compound ID | Assay | Cell Line | EC50/IC50 (µM) | Reference |

| BL-M | NMDA-induced excitotoxicity | Primary rat cortical cells | 16.95 (IC50) | [3] |

| Compound 5-9 | NO Production Inhibition (LPS-induced) | RAW 264.7 | 5.33 (EC50) |

Note: More comprehensive quantitative SAR data for neuroprotective and anti-inflammatory activities of a series of chroman derivatives is an active area of research.

Conclusion and Future Directions

The chroman scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The structure-activity relationships highlighted in this guide underscore the importance of substitution patterns on the chroman ring in determining potency and selectivity for various therapeutic targets. The detailed experimental protocols provide a foundation for the synthesis and evaluation of new chroman-based compounds.

Future research in this area will likely focus on:

-

Expanding the diversity of chroman libraries to explore a wider range of biological targets.

-

Utilizing computational modeling and machine learning to refine SAR models and predict the activity of novel derivatives.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical potential.

By leveraging the knowledge of the structure-activity relationships of chroman-based compounds, researchers can continue to develop innovative and effective therapies for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 3. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-6-Fluorochromane-2-carboxylic acid as a chiral building block in pharmaceuticals.